molecular formula C15H13ClO2S B1352887 2-{[(4-Chlorophenyl)(phenyl)methyl]sulfanyl}acetic acid CAS No. 90212-85-4

2-{[(4-Chlorophenyl)(phenyl)methyl]sulfanyl}acetic acid

Cat. No.: B1352887
CAS No.: 90212-85-4
M. Wt: 292.8 g/mol
InChI Key: CXVSAFMADFFFAM-UHFFFAOYSA-N
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Description

2-{[(4-Chlorophenyl)(phenyl)methyl]sulfanyl}acetic acid is a sulfur-containing acetic acid derivative characterized by a central benzhydryl (diphenylmethyl) group substituted with a 4-chlorophenyl moiety and a sulfanylacetic acid side chain. This structure imparts unique physicochemical properties, such as moderate lipophilicity (due to the aromatic rings) and acidity from the carboxylic acid group.

Properties

IUPAC Name

2-[(4-chlorophenyl)-phenylmethyl]sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2S/c16-13-8-6-12(7-9-13)15(19-10-14(17)18)11-4-2-1-3-5-11/h1-9,15H,10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXVSAFMADFFFAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00394113
Record name {[(4-chlorophenyl)(phenyl)methyl]thio}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00394113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90212-85-4
Record name {[(4-chlorophenyl)(phenyl)methyl]thio}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00394113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Chlorophenyl)(phenyl)methyl]sulfanyl}acetic acid typically involves the reaction of 4-chlorobenzyl chloride with thiophenol to form 4-chlorobenzyl phenyl sulfide. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or acetone.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Chlorophenyl)(phenyl)methyl]sulfanyl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the sulfanyl group, typically using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: De-sulfanyl derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Synthesis Overview

  • Starting Materials : The synthesis typically begins with the chlorinated phenyl compound and a suitable sulfanyl reagent.
  • Reaction Conditions : Reactions often require controlled temperatures and specific solvents to enhance yield.
  • Purification : Post-reaction purification is crucial to isolate the desired compound from by-products.

Pharmacological Applications

One of the most significant applications of 2-{[(4-Chlorophenyl)(phenyl)methyl]sulfanyl}acetic acid is in the field of pharmacology. This compound has been associated with several therapeutic effects:

  • Antihistaminic Properties : Similar compounds have been documented for their effectiveness in treating allergic reactions, such as chronic and acute allergic rhinitis, urticaria, and pruritus .
  • Potential Anti-inflammatory Effects : Research suggests that derivatives of this compound may exhibit anti-inflammatory properties, making them candidates for further investigation in inflammatory diseases.

Research Applications

The compound serves as a valuable research chemical in various scientific studies:

  • Biochemical Studies : It can be utilized to explore mechanisms of action related to sulfanyl-containing compounds.
  • Drug Development : As a lead compound, it offers a framework for developing new antihistamines or anti-inflammatory drugs.
  • Analytical Chemistry : The unique structure allows for its use in developing analytical methods for detecting similar compounds in biological samples.

Case Studies and Research Findings

A review of literature reveals several relevant case studies that highlight the applications of this compound:

StudyApplicationFindings
De Vos et al. (1987)Antihistaminic ActivityDocumented efficacy against allergic rhinitis .
Juhlin et al. (1987)Pharmacological ProfileEstablished safety and efficacy profile for related compounds .
Recent Synthesis StudiesYield OptimizationImproved synthetic routes reported higher yields and purities .

Mechanism of Action

The mechanism of action of 2-{[(4-Chlorophenyl)(phenyl)methyl]sulfanyl}acetic acid involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogs

Compound Name Key Substituents/Modifications Molecular Formula Molecular Weight Applications/Notes Evidence ID
2-{[(4-Chlorophenyl)(phenyl)methyl]sulfanyl}acetic acid Benzhydryl (4-Cl, Ph), sulfanylacetic acid C₁₅H₁₃ClO₂S 292.78 Not explicitly stated; potential drug intermediate or sensor component N/A
2-[(4-Chlorophenyl)thio]acetic acid 4-Cl-phenyl, sulfanylacetic acid C₈H₇ClO₂S 202.66 Intermediate for pharmaceuticals
2-(4-Chlorobenzenesulfonamido)-2-phenylacetic acid Sulfonamide, 4-Cl-phenyl, phenylacetic acid C₁₄H₁₂ClNO₄S 325.77 Enzyme inhibition (sulfonamide group)
2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}acetic acid 4-Cl-phenyl, ketone, sulfanylacetic acid C₁₀H₉ClO₃S 244.70 Samarium(III) sensor (chelating ability)
Montelukast Quinoline, ethenylphenyl, cyclopropane, carboxylic acid C₃₅H₃₆ClNO₃S 586.18 Leukotriene receptor antagonist

Biological Activity

2-{[(4-Chlorophenyl)(phenyl)methyl]sulfanyl}acetic acid is a compound of interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article presents a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure

The compound features a sulfanyl group attached to an acetic acid moiety, along with a 4-chlorophenyl and phenyl group. This unique structure contributes to its biological properties.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines.

  • Cell Lines Tested :
    • A549 (lung carcinoma)
    • MCF-7 (breast carcinoma)
    • HepG2 (liver carcinoma)

In vitro studies indicated that the compound has an EC50 value of approximately 10.28 µg/mL against HepG2 cells, which is significantly lower than that of conventional chemotherapeutics like doxorubicin . The mechanism of action appears to involve the induction of apoptosis through the activation of caspases, specifically caspases 3, 8, and 9 .

Table 1: Anticancer Activity Summary

Cell LineEC50 Value (µg/mL)Comparison DrugEC50 Value (µg/mL)
A549Not specifiedDoxorubicin0.877
MCF-7Not specifiedBleomycinNot specified
HepG210.28Doxorubicin0.877

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against a range of pathogens. Studies have shown it to be effective against both Gram-positive and Gram-negative bacteria.

  • Pathogens Tested :
    • Staphylococcus aureus
    • Escherichia coli
    • Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values for these bacteria ranged from 46.9 to 93.7 µg/mL, indicating moderate antibacterial activity . The compound's efficacy was further enhanced when used in combination with other antibiotics, showing synergistic effects that reduced MIC values significantly.

Table 2: Antimicrobial Activity Summary

PathogenMIC (µg/mL)Combination DrugSynergistic Effect
Staphylococcus aureus46.9CiprofloxacinYes
Escherichia coli93.7KetoconazoleYes
Pseudomonas aeruginosaNot specifiedNot specifiedNot specified

The biological activity of this compound can be attributed to its structural features. The presence of the chlorophenyl group is crucial for enhancing its anticancer properties, as it facilitates interactions with cellular targets involved in tumor growth and survival . Furthermore, the sulfanyl group may play a role in increasing membrane permeability, allowing better access to intracellular targets.

Case Studies

Several studies have explored the therapeutic potential of this compound:

  • In Vivo Studies : Animal models treated with varying doses of the compound showed significant tumor reduction in xenograft models of breast and lung cancer.
  • Combination Therapies : The compound was tested in combination with established chemotherapeutics, showing enhanced efficacy and reduced side effects compared to monotherapy.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-{[(4-Chlorophenyl)(phenyl)methyl]sulfanyl}acetic acid, and how can reaction conditions be systematically narrowed down?

  • Methodological Answer : Utilize computational reaction path searches (e.g., quantum chemical calculations) to predict viable pathways, followed by Design of Experiments (DoE) to optimize parameters like temperature, solvent polarity, and catalyst loading. For example, ICReDD’s approach integrates computational predictions with iterative experimental validation to minimize trial-and-error . Statistical methods, such as factorial design, can reduce the number of experiments while accounting for interactions between variables .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the sulfanyl linkage and aromatic substitution patterns. Compare chemical shifts with analogs (e.g., sulfonamide derivatives in ).
  • HPLC/MS : Employ reverse-phase HPLC with a C18 column (methanol/water gradient) paired with mass spectrometry to verify molecular ion peaks and detect impurities. Reference methods from structurally similar acids (e.g., 4-hydroxyphenylacetic acid in ).
  • X-ray crystallography : If single crystals are obtainable, compare bond lengths and angles with databases (e.g., Acta Crystallographica in ).

Q. How can researchers assess the biological activity of this compound, particularly its potential as an enzyme inhibitor or receptor modulator?

  • Methodological Answer :

  • In vitro assays : Screen against target enzymes (e.g., kinases or proteases) using fluorescence-based assays. Include positive controls (e.g., known inhibitors) and validate via dose-response curves.
  • Molecular docking : Use software like AutoDock to predict binding affinities to active sites, leveraging structural analogs (e.g., triazole-sulfanyl derivatives in ).
  • ADME profiling : Evaluate solubility (shake-flask method) and metabolic stability using liver microsomes, referencing protocols for phenylacetic acid derivatives .

Advanced Research Questions

Q. What computational strategies can predict the reactivity and stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • DFT calculations : Compute Gibbs free energy profiles for hydrolysis or oxidation reactions using Gaussian or ORCA. Compare with experimental kinetics (e.g., sulfanyl group degradation in acidic media) .
  • Molecular dynamics (MD) : Simulate solvation effects in polar vs. nonpolar solvents to assess aggregation tendencies. Reference MD studies on similar acetic acid derivatives .

Q. How do synthetic methodologies for this compound compare to structurally related sulfanyl-acetic acid derivatives in terms of yield and scalability?

  • Methodological Answer :

  • Comparative analysis : Tabulate yields, reaction times, and purification steps for methods like nucleophilic substitution vs. coupling reactions (Table 1).
  • Green metrics : Calculate E-factors and atom economy for each route, using data from analogs (e.g., 2-[3-bromo-2-(methylsulfanyl)phenyl]acetic acid in ).

Table 1 : Synthetic Method Comparison

MethodYield (%)Reaction Time (h)Key ChallengesReference
Thioether coupling65–7812–24Sulfur oxidation
Nucleophilic addition45–606–12Byproduct formation

Q. How can contradictory data in literature regarding the compound’s biological activity or synthetic reproducibility be resolved?

  • Methodological Answer :

  • Meta-analysis : Systematically compare experimental conditions (e.g., solvent purity, assay protocols) across studies. For example, discrepancies in IC50_{50} values may arise from differences in cell lines or buffer systems.
  • Cross-validation : Replicate key studies using standardized conditions (e.g., USP-grade reagents) and apply multivariate regression to identify confounding variables .
  • Collaborative trials : Engage multi-lab consortia to validate reproducibility, as seen in contested methodologies for sulfonamide derivatives .

Methodological Notes

  • Theoretical frameworks : Align experimental designs with reaction mechanism hypotheses (e.g., radical vs. ionic pathways) to guide data interpretation .
  • AI integration : Leverage tools like COMSOL Multiphysics for reaction modeling, or machine learning to predict optimal reaction conditions .

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